molecular formula C11H12N4O2S B3162462 2-(5-Amino-[1,3,4]thiadiazol-2-yl)-N-(4-methoxy-phenyl)-acetamide CAS No. 878656-32-7

2-(5-Amino-[1,3,4]thiadiazol-2-yl)-N-(4-methoxy-phenyl)-acetamide

Cat. No.: B3162462
CAS No.: 878656-32-7
M. Wt: 264.31 g/mol
InChI Key: LNXUMVKVGXDORT-UHFFFAOYSA-N
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Description

2-(5-Amino-[1,3,4]thiadiazol-2-yl)-N-(4-methoxy-phenyl)-acetamide is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one sulfur atom

Mechanism of Action

Target of Action

Similar compounds have shown significant activity against various bacteria and fungi , and have been found to be active against Mycobacterium tuberculosis H37Rv .

Mode of Action

It’s known that 1,3,4-thiadiazole derivatives, which this compound is a part of, exhibit a broad spectrum of biological activities such as antimicrobial, anti-inflammatory, antituberculosis, anticonvulsant, and anxiolytic functions .

Biochemical Pathways

It’s known that similar compounds can fit well into the cavity of shikimate kinase, a key enzyme in the shikimate pathway, which is a seven-step metabolic route used by bacteria, fungi, algae, parasites, and plants for the biosynthesis of aromatic amino acids .

Result of Action

Similar compounds have shown significant antibacterial activity against gram-positive bacteria: staphylococcus aureus, bacillus subtilis, gram-negative escherichia coli, pseudomonas aeruginosa and antifungal activity against fungal strains: candida albicans and aspergillus niger .

Action Environment

The environment can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other substances can affect the compound’s behavior. For instance, the electrochemical behavior of 2-amino-5-mercapto-1,3,4-thiadiazole, a related compound, was investigated in the absence and presence of electrochemically generated p-benzoquinone, an electrophile, via cyclic voltammetry at a glassy carbon electrode in an acetic acid buffer/ethanol solution mixture .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Amino-[1,3,4]thiadiazol-2-yl)-N-(4-methoxy-phenyl)-acetamide typically involves the reaction of 5-amino-1,3,4-thiadiazole with 4-methoxyphenylacetic acid. The reaction is carried out under acidic or basic conditions, often using catalysts to enhance the reaction rate and yield. Common reagents used in the synthesis include acetic anhydride, hydrochloric acid, and sodium hydroxide .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-(5-Amino-[1,3,4]thiadiazol-2-yl)-N-(4-methoxy-phenyl)-acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiadiazole derivatives such as:

Uniqueness

What sets 2-(5-Amino-[1,3,4]thiadiazol-2-yl)-N-(4-methoxy-phenyl)-acetamide apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the methoxyphenyl group enhances its potential as a pharmacophore, making it a valuable compound for drug development .

Properties

IUPAC Name

2-(5-amino-1,3,4-thiadiazol-2-yl)-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O2S/c1-17-8-4-2-7(3-5-8)13-9(16)6-10-14-15-11(12)18-10/h2-5H,6H2,1H3,(H2,12,15)(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNXUMVKVGXDORT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CC2=NN=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701328606
Record name 2-(5-amino-1,3,4-thiadiazol-2-yl)-N-(4-methoxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701328606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

29.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24781623
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

878656-32-7
Record name 2-(5-amino-1,3,4-thiadiazol-2-yl)-N-(4-methoxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701328606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(5-Amino-[1,3,4]thiadiazol-2-yl)-N-(4-methoxy-phenyl)-acetamide

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